

# Dmab-anabaseine dihydrochloride CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Dmab-anabaseine dihydrochloride

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# An In-depth Technical Guide to Dmabanabaseine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Dmab-anabaseine dihydrochloride**, a significant nicotinic acetylcholine receptor (nAChR) modulator. This document consolidates key chemical and physiological data, details established experimental protocols, and illustrates its primary signaling pathway.

# **Chemical and Physical Data**

**Dmab-anabaseine dihydrochloride** is a synthetic derivative of anabaseine, a toxin originally isolated from marine worms. It is recognized for its potent and selective action on specific subtypes of neuronal nicotinic acetylcholine receptors.

There is a noted discrepancy in the Chemical Abstracts Service (CAS) number for this compound across various suppliers. Both commonly cited numbers are provided below for comprehensive reference.



Parameter	Value	Citations
IUPAC Name	4-[(5,6-Dihydro[2,3'-bipyridin]-3(4H)-ylidene)methyl]-N,N-dimethylbenzenaminedihydrochloride	[1]
Synonyms	DMAB-anabaseine dihydrochloride	[1][2][3][4]
CAS Number	154149-38-9 or 32013-69-7	[1][2][3][5][6]
Molecular Formula	C19H21N3·2HCl	[1][2][6]
Molecular Weight	364.32 g/mol	[1][6]
Purity	≥98% (HPLC)	[3][6]
Solubility	Soluble to 100 mM in water and to 25 mM in DMSO.	[6]
Storage	Desiccate at -20°C.	[6]

## **Mechanism of Action**

**Dmab-anabaseine dihydrochloride** is a selective partial agonist of the  $\alpha$ 7 nicotinic acetylcholine receptor ( $\alpha$ 7 nAChR) and also acts as an antagonist at the  $\alpha$ 4 $\beta$ 2 nAChR subtype. [4] Its activity at the  $\alpha$ 7 nAChR is of particular interest in neuroscience research due to the receptor's high permeability to calcium ions and its role in cognitive processes.[7] The influx of calcium upon receptor activation initiates a cascade of downstream signaling events.[8]

The compound has demonstrated cognition-enhancing effects in animal models, specifically improving long-term memory in rats.[4] This has led to its investigation as a potential therapeutic agent for cognitive deficits associated with neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.

# **Experimental Protocols**



The following are detailed methodologies for key experiments frequently conducted to characterize the activity of **Dmab-anabaseine dihydrochloride**.

## **Whole-Cell Patch Clamp Electrophysiology**

This protocol is designed to measure the ion channel activity of α7 nAChRs in response to **Dmab-anabaseine dihydrochloride** in a cellular model, such as Xenopus oocytes or mammalian cell lines (e.g., GH3) stably expressing the receptor.[9]

Objective: To determine the potency (EC $_{50}$ ) and efficacy of **Dmab-anabaseine** dihydrochloride as an  $\alpha$ 7 nAChR agonist.

#### Materials:

- Cells: Xenopus oocytes or a mammalian cell line stably expressing human α7 nAChRs.
- External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl<sub>2</sub>, 2 MgCl<sub>2</sub>, 10 HEPES, 10 Glucose.
   Adjusted to pH 7.4.
- Internal (Pipette) Solution (in mM): 115 K-Gluconate, 4 NaCl, 2 Mg-ATP, 0.3 GTP-Na, 40 HEPES. Adjusted to pH 7.2.[10]
- **Dmab-anabaseine dihydrochloride** stock solution: Prepared in the external solution at various concentrations.
- Positive Allosteric Modulator (PAM): PNU-120596 (10 μM) is often included in the external solution to enhance the small and rapidly desensitizing currents typical of α7 nAChRs, allowing for more robust measurements.[9][11]
- Patch Pipettes: Pulled from borosilicate glass to a resistance of 3-5 M $\Omega$  when filled with the internal solution.
- Electrophysiology Rig: Microscope, micromanipulator, amplifier, and data acquisition system.

### Procedure:

 Cell Preparation: Culture cells to an appropriate confluency. For recordings, cells are plated on glass coverslips.



- Pipette Preparation: Fill a patch pipette with the filtered internal solution and mount it on the micromanipulator.
- Establishing a Seal: Under visual guidance, approach a target cell with the pipette tip and apply gentle suction to form a high-resistance ( $G\Omega$ ) seal between the pipette tip and the cell membrane.
- Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior.
- Voltage Clamp: Clamp the cell membrane potential at a holding potential of -70 mV.
- Compound Application: Perfuse the cell with the external solution containing the desired concentration of **Dmab-anabaseine dihydrochloride** (and PNU-120596). A rapid perfusion system is necessary to capture the fast activation and desensitization kinetics of the α7 nAChR.
- Data Recording: Record the induced currents. The peak current amplitude is measured as the response.
- Dose-Response Curve: Repeat steps 6 and 7 with a range of Dmab-anabaseine dihydrochloride concentrations to generate a dose-response curve and calculate the EC<sub>50</sub> value.

## **In-Vivo Cognitive Assessment: Radial Arm Maze**

This protocol outlines the use of the radial arm maze to evaluate the effects of **Dmab-anabaseine dihydrochloride** on spatial working and reference memory in rats.[4][12][13]

Objective: To assess the in-vivo efficacy of **Dmab-anabaseine dihydrochloride** in enhancing cognitive function.

### Materials:

- Subjects: Adult male Sprague-Dawley rats.
- Apparatus: An eight-arm radial maze elevated from the floor, with food wells at the end of each arm.[14] Visual cues are placed around the room to aid in spatial navigation.



- Dmab-anabaseine dihydrochloride: Dissolved in sterile saline for intraperitoneal (i.p.) injection.
- · Food Reward: Small food pellets.

#### Procedure:

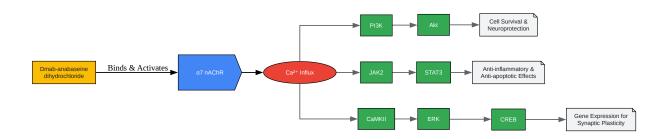
- Habituation: For 2-3 days prior to testing, allow each rat to explore the maze for 10 minutes with all arms baited with food pellets to familiarize them with the apparatus and the reward.
   [12]
- Drug Administration: Administer **Dmab-anabaseine dihydrochloride** (e.g., a dose of 2 mg/kg, i.p.) or vehicle (saline) daily for the duration of the study (e.g., 30 days), typically 30 minutes before the trial.[4]
- Training/Testing Protocol:
  - Bait four of the eight arms with a single food pellet. The baited arms should remain consistent for each rat throughout the experiment (for reference memory assessment).
  - Place the rat in the central platform and allow it to explore the maze for a set period (e.g., 10 minutes) or until all four baited arms have been visited.
  - An arm entry is defined as the rat placing all four paws inside an arm.[14]
- Data Collection and Analysis:
  - Working Memory Errors: Entries into an arm that has already been visited within the same trial.
  - Reference Memory Errors: Entries into an arm that has never been baited.
  - Time to Completion: The time taken to find all four rewards.
  - Compare the number of errors and the time to completion between the drug-treated and vehicle control groups. A significant reduction in errors in the treated group indicates cognitive enhancement.



 Olfactory Cue Control: Clean the maze thoroughly with 70% ethanol between each trial to remove any olfactory cues.[14]

# **Signaling Pathway**

Activation of the  $\alpha$ 7 nAChR by **Dmab-anabaseine dihydrochloride** initiates a critical signaling cascade primarily driven by calcium influx. This influx acts as a second messenger, triggering multiple downstream pathways that are implicated in neuroprotection, synaptic plasticity, and cognitive function.



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Caption: Dmab-anabaseine signaling cascade.

The binding of **Dmab-anabaseine dihydrochloride** to the  $\alpha$ 7 nAChR triggers the opening of this ligand-gated ion channel, leading to a rapid influx of calcium ions into the neuron.[15] This increase in intracellular calcium concentration activates several key signaling pathways:

- PI3K/Akt Pathway: This pathway is crucial for promoting cell survival and neuroprotection by inhibiting apoptotic processes.[16]
- JAK2/STAT3 Pathway: Activation of this cascade is associated with anti-inflammatory and anti-apoptotic effects.[15][8]



CaMKII/ERK/CREB Pathway: Calcium-dependent kinases such as CaMKII and ERK are
activated, leading to the phosphorylation and activation of the transcription factor CREB
(cAMP response element-binding protein).[17][18] Activated CREB then modulates the
expression of genes that are vital for synaptic plasticity, learning, and memory.[19][20]

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- To cite this document: BenchChem. [Dmab-anabaseine dihydrochloride CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b599352#dmab-anabaseine-dihydrochloride-cas-number-and-molecular-weight]

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